2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide
Description
The compound 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a triazole-based derivative characterized by:
- A 1,2,4-triazole core functionalized with a sulfur atom at position 2.
- A 4-(tert-butyl)phenyl substituent at position 5 of the triazole ring.
- A 4-methoxyphenyl group at position 4 of the triazole.
- An N-(2-isopropylphenyl)acetamide side chain.
This structural arrangement confers unique steric, electronic, and solubility properties, making it a candidate for pharmaceutical or agrochemical applications. Triazole derivatives are known for their diverse bioactivities, including antiviral, antimicrobial, and enzyme-inhibitory effects .
Properties
CAS No. |
477313-63-6 |
|---|---|
Molecular Formula |
C30H34N4O2S |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C30H34N4O2S/c1-20(2)25-9-7-8-10-26(25)31-27(35)19-37-29-33-32-28(21-11-13-22(14-12-21)30(3,4)5)34(29)23-15-17-24(36-6)18-16-23/h7-18,20H,19H2,1-6H3,(H,31,35) |
InChI Key |
YBFHSBUNQYRKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Representative Reaction Pathway:
Key challenges include controlling regiochemistry during triazole formation and minimizing oxidation of the thioether group.
Key Intermediate Synthesis
5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Method A :
-
Reactants : 4-(tert-Butyl)benzaldehyde (1.0 eq), 4-methoxyphenylhydrazine (1.2 eq), CS₂ (3.0 eq)
-
Conditions : Reflux in ethanol (12 h), catalytic p-toluenesulfonic acid
Method B :
-
Reactants : Preformed hydrazone (1.0 eq), Lawesson’s reagent (2.5 eq)
-
Conditions : THF, 60°C, 6 h
Thioether Formation
Nucleophilic Substitution
-
Intermediate : Triazole-3-thiol (1.0 eq) reacted with chloroacetyl chloride (1.5 eq)
-
Conditions : DCM, 0°C → RT, triethylamine (2.0 eq) as base
-
Reaction Time : 4 h
Side Reaction Mitigation :
-
Use of anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.
-
Slow addition of chloroacetyl chloride to avoid exothermic decomposition.
Amide Coupling
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
-
Reactants : Thioether intermediate (1.0 eq), Isobutyl chloroformate (1.2 eq)
-
Conditions : THF, -15°C, N-methylmorpholine (2.0 eq)
Optimization of Critical Parameters
Palladium-Catalyzed Steps (for Precursor Synthesis)
Solvent Effects on Triazole Cyclization
| Solvent | Reaction Time | Yield | Regioselectivity (1,2,4-triazole:1,3,4-triazole) |
|---|---|---|---|
| Ethanol | 12 h | 68% | 9:1 |
| DMF | 6 h | 75% | 8:2 |
| Toluene | 18 h | 60% | 9.5:0.5 |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 3.81 (s, 3H, OCH₃), 4.25 (s, 2H, SCH₂), 6.90–7.45 (m, 11H, aromatic)
-
HRMS (ESI) : m/z calcd for C₃₁H₃₅N₄O₂S [M+H]⁺: 543.2481; found: 543.2485
Scale-Up Challenges and Solutions
Exothermic Reactions
Palladium Removal
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation → EDC | 52% | 98.5% | Moderate | Pilot-scale |
| Hydrazone + Lawesson’s | 61% | 97.2% | High | Lab-scale |
| Suzuki-Thioether route | 68% | 99.1% | Low | Industrial |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be explored for its potential therapeutic applications.
Medicine
In medicine, the compound could be evaluated for its pharmacological properties, including its ability to interact with specific biological targets.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide would depend on its specific interactions with molecular targets. Typically, triazole derivatives may inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Features
Key Observations:
The 2-isopropylphenyl group in the target compound is bulkier than the 2-ethyl-6-methylphenyl group in , which may influence binding pocket interactions .
Electronic Effects :
- The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the 4-chlorophenyl (electron-withdrawing) in . This difference affects electron density on the triazole ring, altering reactivity and interaction with biological targets.
- The trifluoromethyl group in introduces strong electron-withdrawing effects and enhanced lipophilicity compared to the target’s methoxy group.
The 4-ethoxyphenyl group in may offer moderate solubility compared to the target’s methoxy group due to longer alkyl chains.
Biological Activity
The compound 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a synthetic organic molecule that incorporates a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 367.47 g/mol. The presence of multiple functional groups, including a triazole moiety, thioether linkage, and an amide group, suggests significant potential for biological interactions.
Biological Activities
Compounds containing triazole structures have been reported to exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives are often tested for their efficacy against various pathogens. The specific compound has shown potential in preliminary studies but requires further investigation to quantify its effectiveness against specific bacterial strains and fungi.
- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated significant anticancer activity in human colon cancer cell lines with IC50 values indicating potent effects compared to established chemotherapeutics like doxorubicin .
- Antiviral Effects : Some triazole derivatives have been noted for their antiviral properties. The specific mechanism of action often involves inhibiting viral replication or interfering with viral entry into host cells .
Synthesis and Derivatives
The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide typically involves multi-step organic synthesis techniques. This includes the formation of the triazole ring through cyclization reactions followed by the introduction of substituents such as thioether and isopropyl groups.
General Synthetic Route
- Formation of the Triazole Ring : Starting from appropriate precursors (e.g., aryl aldehydes and thioacetic acid), the triazole structure is synthesized.
- Substitution Reactions : Subsequent reactions introduce the tert-butyl and methoxy groups.
- Final Coupling : The final product is obtained through coupling with isopropyl phenyl acetamide.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Testing : In vitro tests on similar triazole derivatives have shown varying degrees of effectiveness against Mycobacterium tuberculosis and other bacterial strains. For instance, one study reported that certain derivatives exhibited up to 87% inhibition compared to standard antibiotics .
- Anticancer Activity : A comparative analysis of various triazole derivatives indicated that modifications to the phenyl rings significantly influenced anticancer potency. The presence of methoxy and tert-butyl groups was associated with enhanced solubility and bioavailability, potentially increasing therapeutic efficacy.
- Mechanistic Studies : Molecular docking studies suggest that these compounds may act by inhibiting specific kinases involved in cancer progression, such as CDK2 . This highlights the need for further research into their mechanisms of action.
Comparative Analysis with Related Compounds
A table summarizing related compounds provides insights into structural variations and their potential impact on biological activity:
| Compound Name | Molecular Formula | Key Features | Anticancer Activity (IC50) |
|---|---|---|---|
| 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide | C20H22ClN5OS | Contains dichlorophenyl substituent | Not specified |
| 2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide | C20H24N4OS | Variation in isopropyl positioning | Not specified |
| N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio}-acetamide | C22H24N3O2S | Features a benzyloxy group | High potency observed |
Q & A
Q. How can researchers optimize synthesis conditions for this compound?
Methodological Answer: Synthesis involves multi-step reactions, including triazole core formation, functionalization, and coupling with the acetamide group. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure high yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
- Monitoring : Thin-Layer Chromatography (TLC) and <sup>1</sup>H NMR track reaction progress and purity .
Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole cyclization | DMF, 100°C, 12 hr | 65–75 | |
| Thioether formation | K2CO3, acetone, reflux | 80–85 | |
| Acetamide coupling | EDC/HOBt, DCM, rt | 70–78 |
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of triazole substituents and acetamide linkage (e.g., tert-butyl singlet at ~1.3 ppm, methoxy group at ~3.8 ppm) .
- IR Spectroscopy : Validate thioether (C-S stretch ~600–700 cm<sup>-1</sup>) and carbonyl groups (amide C=O ~1650–1700 cm<sup>-1</sup>) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
Q. How can researchers monitor reaction progress and impurity profiles?
Methodological Answer:
- TLC with UV/iodine staining : Track consumption of starting materials (Rf values vary by solvent system, e.g., ethyl acetate/hexane 3:7) .
- NMR kinetic studies : Quantify intermediates in deuterated solvents (e.g., DMSO-d6) .
- HPLC-PDA : Resolve diastereomers or regioisomers using C18 columns and gradient elution .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic substitution of functional groups:
- Triazole substituents : Bulky groups (e.g., tert-butyl) enhance lipophilicity and membrane permeability .
- Thioether vs. sulfone : Replacing sulfur with sulfone groups alters electronic properties and target binding .
- Acetamide variations : Substituting 2-isopropylphenyl with chlorophenyl improves antimicrobial potency in analogs .
Table 2: SAR Trends in Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Methoxyphenyl → Chlorophenyl | Increased antifungal activity | |
| tert-Butyl → Methyl | Reduced cytotoxicity in cell assays |
Q. How can researchers resolve contradictions in spectral or bioactivity data?
Methodological Answer:
- Multi-technique validation : Combine X-ray crystallography (for absolute configuration) with NMR to address regiochemical ambiguities .
- Dose-response assays : Replicate bioactivity studies under standardized conditions (e.g., MIC for antimicrobial tests) to mitigate variability .
- Computational validation : DFT calculations predict NMR chemical shifts to cross-verify experimental data .
Q. What computational strategies predict target interactions and pharmacokinetics?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., fungal CYP51 or bacterial topoisomerases) using PDB structures .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100+ ns trajectories .
- ADMET prediction (SwissADME) : Estimate logP, bioavailability, and CYP450 interactions from SMILES notation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
